2,3-Diamino-4,5,6-trimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trimethylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-4-5(2)7(9)8(10)11-6(4)3/h9H2,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVZGAUKICYHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615873 | |
| Record name | 4,5,6-Trimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98427-08-8 | |
| Record name | 4,5,6-Trimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3 Diamino 4,5,6 Trimethylpyridine
Precursor Synthesis and Functionalization Strategies
A common and logical approach to the synthesis of 2,3-Diamino-4,5,6-trimethylpyridine involves the initial construction of a 4,5,6-trimethylpyridine scaffold, followed by the introduction of the two amino groups at the 2- and 3-positions. This strategy allows for a modular approach, where the core can be synthesized and purified before undertaking the more complex diamination steps.
The synthesis of trimethyl-substituted pyridines, often referred to as collidines, can be achieved through various condensation reactions. wikipedia.org A classical and versatile method is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849). wikipedia.org For the synthesis of a 4,5,6-trimethylpyridine scaffold, appropriate starting materials would be required to yield the desired substitution pattern.
Another approach involves the cyclization of dicarbonyl compounds with an amine source. For instance, the reaction of 3-amino-2-methylpropenal with methylethylketone has been investigated for the synthesis of 2,3,5-trimethylpyridine, highlighting the potential of condensation reactions to yield specific trimethylpyridine isomers. researchgate.net While not directly yielding the 4,5,6-trimethyl pattern, this illustrates the principle of constructing the pyridine ring with the desired alkyl substituents.
A general overview of trimethylpyridine synthesis is presented in the table below.
| Synthesis Method | Precursors | Key Features |
| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Ammonia | Versatile method for substituted pyridines. wikipedia.org |
| Condensation Reaction | Dicarbonyl compound, Amine source | Can be tailored to produce specific isomers. researchgate.net |
A primary route for the introduction of amino groups onto a pyridine ring is through the reduction of precursor nitro groups. This two-step process, involving nitration followed by reduction, is a well-established method in pyridine chemistry. The nitration of a 4,5,6-trimethylpyridine scaffold would be a key step. The directing effects of the alkyl groups would influence the position of nitration.
The nitration of pyridine itself is often challenging, requiring harsh conditions. However, the presence of activating methyl groups on the ring should facilitate electrophilic substitution. The nitration of substituted pyridines, such as 2-aminopyridine, has been shown to yield a mixture of nitro-substituted products. orgsyn.org The precise conditions, including the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reaction temperature, would need to be carefully controlled to achieve the desired dinitration at the 2- and 3-positions of the 4,5,6-trimethylpyridine core.
An alternative to the nitration-reduction sequence is the use of halogenated pyridines as precursors for amination. This strategy involves the initial halogenation of the 4,5,6-trimethylpyridine scaffold, followed by nucleophilic substitution with an amino group source. Bromination of 2-aminopyridine, for example, is a known transformation that can be followed by nitration and reduction to yield diaminopyridines. orgsyn.orgresearchgate.net
The direct amination of halopyridines can be achieved using various reagents and conditions. For instance, the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst has been reported to produce 2,3-diaminopyridine (B105623). google.com This suggests that a dihalogenated 4,5,6-trimethylpyridine could potentially be converted to the desired diamino product. The Buchwald-Hartwig amination is another powerful method for the formation of C-N bonds and has been applied to the synthesis of aminopyridines. nih.gov
| Functionalization Strategy | Intermediate | Key Reaction |
| Nitration-Reduction | Dinitro-4,5,6-trimethylpyridine | Electrophilic Nitration |
| Halogenation-Amination | Dihalo-4,5,6-trimethylpyridine | Nucleophilic Amination / Buchwald-Hartwig Amination |
Direct Synthetic Routes to this compound
Direct synthetic routes aim to introduce the vicinal amino groups in a more concerted manner, often through the reduction of a suitably substituted precursor.
The reduction of dinitro-substituted pyridines is a common and effective method for the synthesis of diaminopyridines. Once a 2,3-dinitro-4,5,6-trimethylpyridine intermediate is obtained, its reduction would yield the target molecule.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Various catalysts and conditions can be employed for this transformation. A patent describes the preparation of 2,3-diaminopyridine by the catalytic hydrogenation of 2,3-dinitropyridine (B76908) using a palladium on carbon (Pd/C) catalyst in an organic solvent. google.com This method offers high purity and avoids the use of harsh reducing agents.
The reduction of other nitro-substituted aromatic compounds using palladinized barium sulfate (B86663) catalysts has also been reported. google.com The choice of catalyst and reaction conditions, such as solvent, temperature, and hydrogen pressure, would be crucial for the successful and selective reduction of the dinitro-trimethylpyridine intermediate to this compound.
Other reducing agents such as iron in acidic media or stannous chloride have also been successfully used for the reduction of nitropyridines to their corresponding amino derivatives. orgsyn.orgchemicalbook.com The selective reduction of one nitro group in the presence of another can sometimes be achieved by careful choice of reagents and conditions, which could be a useful strategy in a stepwise approach. stackexchange.com
The following table summarizes various reduction methods applicable to the synthesis of diaminopyridines.
| Reduction Method | Reagent/Catalyst | Substrate | Product | Reference |
| Catalytic Hydrogenation | Pd/C, H₂ | 2,3-Dinitropyridine | 2,3-Diaminopyridine | google.com |
| Catalytic Hydrogenation | Palladinized Barium Sulfate, H₂ | 2,5-Dialkoxy-β-nitrostyrene | 2,5-Dialkoxy-phenethylamine | google.com |
| Metal/Acid Reduction | Fe/HCl | 2-Amino-5-bromo-3-nitropyridine (B172296) | 2,3-Diamino-5-bromopyridine | researchgate.net |
| Metal Salt Reduction | SnCl₂/HCl | 2-Amino-3-nitropyridine (B1266227) | 2,3-Diaminopyridine | orgsyn.org |
Reduction Reactions of Nitro-Substituted Pyridines
Metal-Mediated Reductions (e.g., SnCl2/HCl, Fe, Sn, Zn)
A prevalent method for synthesizing diaminopyridines involves the reduction of a corresponding dinitropyridine. This transformation is frequently accomplished using metals in an acidic environment. Common reducing systems include tin(II) chloride in hydrochloric acid (SnCl2/HCl), as well as iron (Fe), tin (Sn), or zinc (Zn) with an acid. orgsyn.org For instance, the reduction of 2-amino-3-nitropyridine derivatives has been successfully carried out using iron in acidified aqueous ethanol (B145695). orgsyn.org This approach is often favored due to its effectiveness, though it can sometimes result in laborious purification processes to separate the desired product from inorganic byproducts. orgsyn.org The choice of metal can be influenced by factors such as cost, reactivity, and environmental impact.
A related procedure involves the reduction of a bromo-nitro-pyridine intermediate. For example, 2,3-Diamino-5-bromopyridine can be synthesized by reducing 2-amino-5-bromo-3-nitropyridine with reduced iron in a mixture of ethanol, water, and a small amount of concentrated hydrochloric acid. orgsyn.org The resulting bromo-diaminopyridine can then undergo catalytic hydrogenation to remove the bromine atom, yielding the final diaminopyridine. orgsyn.org
| Precursor | Reducing Agent | Conditions | Product | Reference |
| 2-Amino-3-nitropyridine | Fe / Aqueous Acidified Ethanol | Heating | 2,3-Diaminopyridine | orgsyn.org |
| 2-Amino-5-bromo-3-nitropyridine | Fe / Ethanol / Water / HCl | Heating on steam bath | 2,3-Diamino-5-bromopyridine | orgsyn.org |
| 3-Nitropyridin-4-amine | 10% Pd/C, H₂ | Methanol/THF, 10°C, 24h | 3,4-Diaminopyridine | chemicalbook.com |
Amination Reactions of Halogenated Pyridines
The introduction of amino groups onto a pyridine ring via the displacement of halogen atoms is another key synthetic strategy. This is typically achieved through nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is a versatile method for forming aminopyridines. youtube.com The reaction involves the attack of a nucleophile, such as ammonia or an amine, on a pyridine ring bearing a halogen substituent. The inherent electron-deficient nature of the pyridine ring facilitates this type of substitution. youtube.comnih.gov For di-substituted pyridines, this reaction can be used to introduce two amino groups. For example, 3-amino-2-chloropyridine (B31603) has been treated with concentrated aqueous ammonia to produce 2,3-diaminopyridine. orgsyn.org
The reactivity of halopyridines in SNAr reactions is often enhanced by the presence of electron-withdrawing groups. scranton.edu The reaction conditions, such as temperature and pressure, are critical variables. Some amination reactions, like the Chichibabin reaction which uses sodium amide, may require high temperatures and pressures, making them less economical and posing challenges for waste disposal and handling of hazardous materials. google.com Palladium-catalyzed amination reactions have also emerged as a powerful tool for coupling amines with aryl halides, including halogenated pyridines. nih.gov
Optimization of Reaction Conditions and Yields
To maximize the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential.
The choice of solvent is critical as it can significantly affect reaction rates, yields, and the ease of product purification. acs.org In metal-mediated reductions, solvents like ethanol are often used to dissolve the organic substrate while an aqueous acid provides the necessary protons. orgsyn.org For amination reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be effective. google.comacs.org The solubility of the starting materials and intermediates in the chosen solvent system at various temperatures is a key consideration for optimizing the process. acs.org
The molar ratios of reactants play a direct role in the outcome of the synthesis. In metal-mediated reductions, a stoichiometric excess of the metal and acid is typically used to ensure complete conversion of the nitro groups. orgsyn.org The selection of the specific reducing agent (e.g., SnCl2, Fe) can also influence the reaction's efficiency and work-up procedure. orgsyn.org
In amination reactions, the stoichiometry of the amine reagent relative to the halopyridine is a key parameter. An excess of the aminating agent may be used to drive the reaction towards completion. In catalytic reactions, the loading of the catalyst is a critical factor to optimize, balancing reaction speed with cost.
Transitioning a synthetic procedure from a laboratory scale to industrial production introduces a new set of challenges. For exothermic reactions, such as nitrations and some metal-mediated reductions, effective heat management is paramount to prevent loss of control and ensure safety. google.com This often requires specialized reactors with efficient cooling systems.
The handling and disposal of byproducts, such as the metal salts generated in reduction reactions, become significant environmental and economic considerations at a larger scale. google.com For reactions requiring high pressure, such as certain aminations, the use of specialized and robust high-pressure reactors is necessary. google.comdtic.mil The development of continuous flow processes, as opposed to batch processing, is an increasingly explored avenue to enhance safety, efficiency, and scalability for the synthesis of fine chemicals like substituted pyridines.
Chemical Reactivity and Transformations of 2,3 Diamino 4,5,6 Trimethylpyridine
Reactions Involving the Amino Groups
The two amino groups at the C2 and C3 positions are primary nucleophilic centers and are involved in a variety of chemical transformations, including acylation, alkylation, and condensation reactions, which often serve as pathways to more complex fused heterocyclic systems.
The amino groups of 2,3-Diamino-4,5,6-trimethylpyridine readily undergo acylation and alkylation. Acylation, typically performed with acyl chlorides or anhydrides, can lead to the formation of mono- or di-acylated products. For instance, reaction with acryloyl chloride in the presence of a base like triethylamine (B128534) would be expected to yield N-acyl derivatives. nih.gov These reactions are fundamental for introducing a variety of functional groups onto the pyridine (B92270) core.
Alkylation reactions can also occur at the amino groups. nih.gov A key strategy for forming C-N bonds at aromatic amines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which could be used to introduce various aryl or alkyl groups to the C6-amino position of related pyridinols. nih.gov This demonstrates the versatility of the amino groups in forming new carbon-nitrogen bonds.
| Reaction Type | Reagent Example | Expected Product |
| Acylation | Acryloyl Chloride | N-(2-amino-4,5,6-trimethylpyridin-3-yl)acrylamide |
| Alkylation (N-Arylation) | Aryl Halide (with Pd catalyst) | N-Aryl-2,3-diamino-4,5,6-trimethylpyridine derivative |
The adjacent diamino functionalities are highly reactive towards carbonyl compounds, leading to condensation products. Such reactions are pivotal in heterocyclic synthesis. For example, the condensation of related 2,4,5,6-tetraaminopyrimidine (B94255) salts with 1,3-dihydroxyacetone (B48652) (a ketone) is a known method for preparing pteridine (B1203161) derivatives. google.com Similarly, the reaction of this compound with α-dicarbonyl compounds like glyoxal (B1671930) or biacetyl would be expected to form substituted pyrazino[2,3-b]pyridines. These reactions often proceed under mild acidic or thermal conditions. The reaction mechanism generally involves the initial formation of a Schiff base at one amino group, followed by an intramolecular cyclization and dehydration involving the second amino group. mdpi.com
| Carbonyl Compound | Product Class |
| 1,2-Diketones (e.g., Biacetyl) | Fused Pyrazines |
| Aldehydes (e.g., Formaldehyde) | Tetrahydropyrimido[4,5-b]pyridines (after further steps) |
| α-Ketoesters | Fused Pyrazinones |
The true synthetic utility of the vicinal diamino groups in this compound lies in their ability to serve as precursors for fused heterocyclic systems. These reactions build upon initial condensations or acylations to create new rings fused to the pyridine core. researchgate.net
For example:
Imidazo[4,5-b]pyridines: Reaction with carboxylic acids or their derivatives (like orthoesters or acid chlorides) followed by cyclization yields 2-substituted imidazo[4,5-b]pyridine derivatives.
Triazolo[4,5-b]pyridines: Reaction with nitrous acid (HONO) leads to the formation of a fused triazole ring.
Pyrazino[2,3-b]pyridines: As mentioned, condensation with 1,2-dicarbonyl compounds is a direct route to forming a fused pyrazine (B50134) ring. researchgate.net
These cyclization strategies are fundamental in medicinal chemistry and materials science for creating complex, polycyclic aromatic systems with specific electronic and biological properties. mdpi.com
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring retains its characteristic basicity and ability to coordinate with metal ions, influenced by the electronic effects of the amino and methyl substituents.
The pyridine nitrogen in this compound is basic and readily undergoes protonation in the presence of acids to form stable salts. The pKa value of the parent compound, 2,4,6-trimethylpyridine (B116444) (collidine), is approximately 7.4, indicating significant basicity. sigmaaldrich.comnih.gov The additional electron-donating amino groups on the this compound scaffold would further enhance the basicity of the ring nitrogen. Formation of hydrochloride or other salts is a common strategy, as it can improve the stability and handling of highly aminated pyridines, which can be sensitive to air oxidation. mdpi.com These salts are often crystalline solids. orgsyn.org
| Property | Description | Reference |
| Basicity | The pyridine nitrogen is a Brønsted-Lowry base. The electron-donating methyl and amino groups increase its basicity compared to unsubstituted pyridine. | wikipedia.org |
| Salt Formation | Reacts with acids (e.g., HCl, H₂SO₄) to form pyridinium (B92312) salts. This can deactivate the ring toward certain electrophilic reactions. | mdpi.comorgsyn.org |
Pyridine and its derivatives are classic ligands in coordination chemistry. researchgate.net this compound possesses multiple potential coordination sites: the pyridine nitrogen and the two exocyclic amino nitrogens. This structure allows it to function as a versatile ligand. nih.gov It can act as:
A Monodentate Ligand: Coordinating to a metal center through the pyridine nitrogen, which is a common mode for simple pyridines. researchgate.net
A Bidentate Chelating Ligand: This is a particularly significant potential. The compound can form a stable five-membered chelate ring by coordinating to a metal ion through either:
The nitrogen of the 2-amino group and the pyridine ring nitrogen.
The nitrogens of the 2-amino and 3-amino groups.
The formation of chelate complexes with polydentate ligands often results in enhanced thermodynamic stability compared to complexes with monodentate ligands. nih.gov The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands. mdpi.com The study of such complexes is relevant to catalysis and the development of new materials. researchgate.netresearchgate.net
Article on this compound Not Possible Due to Lack of Scientific Data
An in-depth article focusing on the chemical reactivity and transformations of the compound this compound, as per the specified detailed outline, cannot be generated at this time. Extensive searches of publicly available scientific literature and patent databases have yielded no specific experimental data or theoretical studies on the reactivity of this particular molecule.
The requested article was to be structured around the "," with a specific focus on:
Mechanistic Investigations of Key Transformations
Kinetic Studies of Transformation Rates
While general principles of organic chemistry would suggest potential reactivity for the methyl groups and the diaminopyridine core, no studies have been found that specifically investigate these reactions on this compound. The scientific community has not published research detailing the oxidation of its methyl groups, functionalization at the benzylic positions, or any mechanistic studies of its transformations.
Information is available for related, but structurally distinct, compounds. For instance, studies on various substituted pyridines and diaminopyridines show that reactions such as the oxidation of methyl groups and functionalization of benzylic positions are generally feasible. However, the specific electronic and steric effects of the three methyl groups in conjunction with the two amino groups on the pyridine ring of the target compound would significantly influence its reactivity in ways that cannot be accurately described without direct experimental evidence.
Without any dedicated research on this compound, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, until research on this specific compound becomes available, it is not possible to fulfill the request for a detailed article on its chemical reactivity and transformations.
Table of Compounds Mentioned
Since no specific reactions or related compounds could be discussed in the context of this compound's reactivity, a table of relevant compound names cannot be generated.
Derivatives and Analogues of 2,3 Diamino 4,5,6 Trimethylpyridine
Substituted 2,3-Diaminopyridine (B105623) Derivatives
The chemistry of 2,3-diaminopyridine and its substituted derivatives is a field of significant interest due to the versatile reactivity of the diamino moiety. The introduction of substituents onto the pyridine (B92270) ring can significantly influence the electronic properties and reactivity of the molecule. While research specifically on 2,3-diamino-4,5,6-trimethylpyridine is not extensively documented in publicly available literature, the principles of substitution on the diaminopyridine core are well-established.
The synthesis of substituted diaminopyridines often involves the reduction of the corresponding nitro-amino compounds. For example, 2,3-diaminopyridine itself can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227). orgsyn.org This approach can be adapted for the synthesis of alkyl-substituted derivatives. Another synthetic route involves the amination of substituted halopyridines. orgsyn.org
The reactivity of substituted 2,3-diaminopyridines is characterized by the ability of the adjacent amino groups to participate in cyclization reactions with various reagents to form fused heterocyclic systems. The nature and position of the substituents on the pyridine ring can influence the regioselectivity and efficiency of these cyclization reactions.
Fused Pyridine Systems Incorporating Diamino Moieties
The vicinal diamino groups in 2,3-diaminopyridine derivatives serve as a powerful building block for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the condensation of the diamino compound with a reagent containing two electrophilic centers, leading to the formation of a new ring fused to the pyridine core.
Pyrrolo[2,3-d]pyrimidine Analogues
Pyrrolo[2,3-d]pyrimidines, which are isosteres of adenine, represent a class of fused heterocycles with significant biological activity, often acting as kinase inhibitors. nih.govnih.gov The synthesis of these compounds can be achieved from diaminopyridine precursors. While the direct use of this compound is not explicitly detailed, the general synthetic strategies are applicable.
A common approach involves the reaction of a 2,3-diaminopyridine derivative with a suitable one-carbon synthon, such as formic acid or a derivative, to form an intermediate which then undergoes cyclization. Alternatively, more complex pyrrolo[2,3-d]pyrimidine analogues can be constructed through multi-step synthetic sequences involving cross-coupling reactions to introduce substituents at various positions of the heterocyclic core. mdpi.commdpi.com The substituents on the initial diaminopyridine can be carried through the synthetic sequence, allowing for the generation of a diverse library of analogues with tailored properties. For example, research has been conducted on generating novel and potent CSF1R inhibitors by exploring the pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com
The following table summarizes the inhibitory activities of some synthesized pyrrolo[2,3-d]pyrimidine derivatives against certain cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 10a | MCF-7 | ~23-28 |
| HCT-116 | ~23-28 | |
| PC-3 | ~23-28 | |
| 10b | MCF-7 | Weaker Activity |
| 10c | HCT-116 | Weaker Activity |
| 10e | PC-3 | Weaker Activity |
| 10f | PC-3 | Weaker Activity |
Data sourced from a study on the cytotoxic activity of tricyclic pyrrolo[2,3-d]pyrimidines. mdpi.com
Pyrazine-Fused Systems
The condensation of 2,3-diaminopyridine derivatives with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or its substituted derivatives, provides a direct route to the formation of pyrazine-fused systems, specifically pyrido[2,3-b]pyrazines. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the fused heterocyclic product.
The substituents on both the diaminopyridine and the dicarbonyl compound can be varied to produce a wide range of substituted pyrido[2,3-b]pyrazines. These compounds have been investigated for their interesting photophysical and electrochemical properties, as well as their potential applications in materials science and as ligands in coordination chemistry. The pyrazine (B50134) ring, being electron-deficient, can significantly influence the electronic characteristics of the fused system.
For instance, the total synthesis of Alocasin A, a pyrazine-linked bisindole alkaloid, involved a double Suzuki–Miyaura coupling between 2,5-dibromopyrazine (B1339098) and a 3-borylindole. mdpi.com This highlights the synthetic utility of pyrazine systems in constructing complex molecules.
Coordination Complexes and Metal–Organic Frameworks utilizing Diaminotrimethylpyridine Ligands
The two nitrogen atoms of the vicinal diamino groups, along with the pyridine ring nitrogen, make 2,3-diaminopyridine derivatives excellent candidates for use as ligands in coordination chemistry. They can act as bidentate or potentially tridentate ligands, forming stable complexes with a variety of metal ions.
Synthesis and Structural Characterization of Metal Complexes
2,3-Diaminopyridine and its derivatives can coordinate to metal centers through the two exocyclic amino nitrogens, forming a five-membered chelate ring. The synthesis of these complexes is typically achieved by reacting the diaminopyridine ligand with a metal salt in a suitable solvent. sysrevpharm.orgcore.ac.uk The resulting complexes can exhibit a range of coordination geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion, its oxidation state, and the presence of other co-ligands. rsc.orgnih.govresearchgate.net
The table below presents selected data for metal complexes with ligands analogous to diaminopyridines, illustrating the types of structures that can be formed.
| Complex | Metal | Ligand | Coordination Geometry |
| [(PhDimpy)MgI2] | Mg | PhDimpy | Not specified |
| [{(PhDimpy)M}2] (M = Ca, Sr, Ba) | Ca, Sr, Ba | PhDimpy | Dimeric |
| [Fe(BDI)(OTf)2] | Fe | BDI | Square-pyramidal |
PhDimpy = NC5H3{C(Ph)=N(Dip)}2-2,6; BDI = bipyridine-diimine. Data sourced from studies on diiminopyridine and bipyridine-diimine metal complexes. rsc.orgnih.govresearchgate.netethz.ch
The principles of coordination chemistry suggest that this compound would form stable complexes with various transition metals, and the trimethyl substitution could influence the solubility and crystal packing of these complexes. Furthermore, such ligands can be incorporated into metal-organic frameworks (MOFs), where they act as linkers connecting metal nodes to form porous, crystalline materials. stmarytx.edursc.org
Electronic Properties and Redox Behavior of Complexes
The electronic properties of metal complexes containing diaminopyridine ligands are determined by the interplay between the metal d-orbitals and the ligand-based molecular orbitals. The introduction of a diaminopyridine ligand can significantly influence the UV-Vis absorption spectra of the complex, often leading to the appearance of metal-to-ligand charge transfer (MLCT) bands.
The study of the electronic properties and redox behavior of complexes with diaminotrimethylpyridine ligands could reveal their potential for applications in catalysis, sensing, and the development of new electronic materials.
Spectroscopic and Structural Elucidation of 2,3 Diamino 4,5,6 Trimethylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of heteroatoms like nitrogen in 2,3-Diamino-4,5,6-trimethylpyridine.
¹H NMR Spectral Analysis and Signal Assignment
For comparison, in 2,4,6-trimethylpyridine (B116444) (also known as 2,4,6-collidine), the protons of the methyl groups and the aromatic protons have been characterized. spectrabase.comchemicalbook.com The chemical shifts are influenced by the positions of the methyl groups on the pyridine (B92270) ring. spectrabase.comchemicalbook.com
¹³C NMR Spectral Analysis and Carbon Connectivity
Similar to ¹H NMR, specific ¹³C NMR data for this compound is not available in the search results. However, the expected spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be in the aromatic region, and their exact positions would be influenced by the amino and methyl substituents. The carbons of the three methyl groups would appear in the aliphatic region. The interpretation of the ¹³C NMR spectrum of 2,3-dimethylpentane, for instance, demonstrates how different carbon environments lead to distinct chemical shifts. docbrown.info In substituted pyridines, the chemical shifts of the ring carbons are well-documented and are affected by the nature and position of the substituents. researchgate.net
A predicted ¹³C NMR spectrum for the related compound 2,6-dimethylaniline (B139824) shows distinct signals for the different carbon environments. hmdb.ca For 2,4,6-trimethylpyridine, the ¹³C NMR spectrum has been reported, providing a reference for the chemical shifts of methyl-substituted pyridine rings. spectrabase.com
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between protons that are coupled to each other. However, given the expected structure with mostly isolated spin systems (methyl groups and a single aromatic proton), the COSY spectrum might be of limited use for this specific molecule, unless long-range couplings are observed.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbons to which they are directly attached. For this compound, an HSQC spectrum would definitively link the proton signals of the methyl groups to their corresponding carbon signals. The aromatic proton signal would also be correlated to its corresponding ring carbon.
Multinuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Environments
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. acs.org The chemical shifts of the nitrogen atoms in the pyridine ring and the two amino groups would be distinct. The ¹⁵N chemical shift of the pyridine nitrogen is sensitive to substituent effects. researchgate.netmdpi.com For instance, the presence of amino groups on the pyridine ring influences the nitrogen chemical shift. researchgate.netmdpi.com The chemical shifts of the amino nitrogens would also provide valuable structural information. While solution-state ¹⁵N NMR can be challenging due to low natural abundance and other factors, solid-state ¹⁵N NMR can be a powerful alternative for studying such compounds. mdpi.com The ¹⁵N chemical shifts for various substituted pyridines have been reported and provide a basis for predicting the values for this compound. researchgate.netresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
N-H Stretching: The two amino groups would show characteristic N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. This region may show two bands for the symmetric and asymmetric stretching modes of the primary amine groups.
C-H Stretching: The C-H stretching vibrations of the methyl groups would appear in the region of 2850-3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.
N-H Bending: The N-H bending vibrations of the amino groups would be expected in the range of 1550-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
IR spectra of related compounds like 3,5-diamino-1,2,4-triazines and 2,4-diamino-6-diethylamino-1,3,5-triazine (B1330589) show characteristic bands for amino groups and the heterocyclic ring. nih.govchemicalbook.com The IR spectrum of 2,3,6-trimethylpyridine (B74987) also provides a reference for the vibrations of a trimethyl-substituted pyridine ring. nih.gov
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique used to observe the vibrational modes of molecules. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). This frequency shift provides detailed information about the molecular vibrations, offering a fingerprint of the molecule's structure.
For this compound, the Raman spectrum would be characterized by a combination of vibrations from the pyridine ring, the amino (-NH₂) groups, and the methyl (-CH₃) groups. While specific experimental data for this compound is scarce, the expected Raman shifts can be inferred from related structures like 2,6-diaminopyridine (B39239) and various triazine derivatives. tandfonline.comnih.gov
Key expected vibrational modes for this compound would include:
Pyridine Ring Vibrations: The pyridine ring would exhibit several characteristic bands. Ring stretching vibrations, often coupled with C-H in-plane bending, typically appear in the 1300-1650 cm⁻¹ region. A strong, sharp band corresponding to the ring breathing mode is also expected, which for similar heterocyclic compounds, appears in the range of 700-800 cm⁻¹. nih.gov
Amino Group Vibrations: The two amino groups would produce distinct signals. Symmetric and asymmetric N-H stretching vibrations are anticipated in the 3200-3500 cm⁻¹ region. The -NH₂ scissoring (in-plane bending) mode usually appears around 1600 cm⁻¹, potentially overlapping with ring vibrations. C-NH₂ stretching vibrations are also characteristic, with strong bands observed near 1330 cm⁻¹ in similar diaminotriazine compounds. nih.gov
Methyl Group Vibrations: The three methyl groups will contribute to the spectrum with symmetric and asymmetric C-H stretching modes between 2850 and 3000 cm⁻¹. C-H bending (scissoring and rocking) vibrations would be found in the 1375-1470 cm⁻¹ range.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Attribution |
|---|---|---|
| N-H Stretching (asymmetric & symmetric) | 3200 - 3500 | Amino Groups |
| C-H Stretching (aromatic & aliphatic) | 2850 - 3100 | Pyridine Ring and Methyl Groups |
| -NH₂ Scissoring / Ring Stretching | ~1600 | Amino Groups and Pyridine Ring |
| C-H Bending | 1375 - 1470 | Methyl Groups |
| C-NH₂ Stretching | ~1330 | Amino Groups |
| Pyridine Ring Breathing | 700 - 800 | Pyridine Ring |
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, one can deduce the precise arrangement of atoms in the crystal lattice.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction provides the most accurate and detailed three-dimensional model of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, studies on similar substituted pyridine and pyrimidine (B1678525) derivatives offer insight into its likely structural features. nih.govmdpi.comresearchgate.net
From these related structures, it can be predicted that the pyridine ring of this compound would be essentially planar. The amino and methyl substituents would lie nearly in the plane of the ring, though slight deviations are possible due to steric hindrance between the adjacent amino groups and the flanking methyl groups.
A critical feature revealed by single-crystal XRD would be the network of intermolecular hydrogen bonds. The two amino groups are excellent hydrogen bond donors, while the pyridine ring nitrogen and the amino nitrogens themselves can act as hydrogen bond acceptors. It is highly probable that the crystal packing would be dominated by N-H···N hydrogen bonds, forming complex three-dimensional networks that stabilize the crystal lattice, a common feature in diaminopyridine and related heterocyclic structures. researchgate.net
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. It provides information on the crystalline phases present, lattice parameters, and crystal purity. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification.
The PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal structure (unit cell dimensions and atomic arrangement). While a reference pattern is not available, a hypothetical PXRD analysis would be crucial for quality control in synthesis, ensuring the material is a single crystalline phase and free from amorphous content or crystalline impurities from starting materials or by-products.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₈H₁₃N₃), the exact mass is 151.1109 g/mol . guidechem.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z = 151.
The fragmentation pattern would be influenced by the structure's key features: the stable pyridine ring and the amino and methyl substituents. The fragmentation of the parent compound, 2,3-diaminopyridine (B105623) (molecular weight 109.13 g/mol ), shows a primary molecular ion at m/z 109. nih.gov The fragmentation of this compound would likely follow pathways involving:
Loss of a methyl group (-CH₃): A significant peak would be expected at m/z 136 ([M-15]⁺), resulting from the loss of one of the methyl groups, which is a common fragmentation for methylated aromatic compounds.
Loss of ammonia (B1221849) (-NH₃) or amino radical (-NH₂): Fragmentation involving the amino groups could lead to peaks at m/z 134 or 135.
Ring Fragmentation: Cleavage of the pyridine ring itself would lead to smaller charged fragments at lower m/z values, though the stability of the aromatic ring would make this less favorable than the loss of substituents.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Designation |
|---|---|---|
| 151 | [C₈H₁₃N₃]⁺ | Molecular Ion [M]⁺ |
| 136 | [C₇H₁₀N₃]⁺ | [M-CH₃]⁺ |
| 110 | [C₅H₈N₃]⁺ | Hypothetical fragment after loss of C₃H₅ |
| 93 | [C₅H₅N₂]⁺ | Fragment from 2,3-diaminopyridine core nih.gov |
Electronic Spectroscopy (UV-Vis) and Photoluminescence Characteristics
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's conjugated system.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic pyridine ring. The presence of two amino groups (auxochromes) and three methyl groups will influence the position and intensity of these absorption bands.
Amino Groups: As electron-donating groups, the amino substituents will cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atoms.
Methyl Groups: Methyl groups typically have a smaller, but still noticeable, red-shifting effect on the absorption bands of aromatic systems.
Based on studies of other substituted pyridines, one would expect this compound to exhibit strong absorption bands in the UV region, likely between 250 and 350 nm. tandfonline.comnih.govicm.edu.pl The exact λₘₐₓ would be sensitive to the solvent used, as solvent polarity can stabilize the ground or excited state differently. tandfonline.com
Photoluminescence refers to the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed photons. Many aromatic nitrogen heterocycles are known to be fluorescent. The photoluminescence characteristics of this compound would depend on the nature of its lowest excited state. If the molecule exhibits fluorescence, it would emit light at a longer wavelength than it absorbs (a phenomenon known as the Stokes shift). The efficiency of this emission (quantum yield) would be influenced by factors such as the rigidity of the molecule and the potential for non-radiative decay pathways.
Computational and Theoretical Studies of 2,3 Diamino 4,5,6 Trimethylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the total energy of a system is a functional of the electron density. DFT calculations could be employed to determine the optimized geometry of 2,3-Diamino-4,5,6-trimethylpyridine, including bond lengths, bond angles, and dihedral angles.
Such a study would provide insights into the molecule's stability and electronic properties. The calculated electronic structure would help in understanding the distribution of electrons within the molecule, identifying regions of high or low electron density, which is crucial for predicting its chemical behavior. For instance, DFT can be used to calculate atomic charges, which would indicate the most likely sites for electrophilic or nucleophilic attack. While DFT has been used to study various pyridine (B92270) derivatives, specific findings for this compound are not currently published.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a DFT calculation would yield the energies of the HOMO and LUMO. This data would allow for the prediction of its reactivity in various chemical reactions. For example, a low HOMO-LUMO gap might suggest that the compound is a good candidate for charge-transfer interactions. Although HOMO-LUMO gaps have been calculated for many organic molecules, including various pyridine derivatives, specific values for this compound are not available in the literature.
Illustrative Data Table for HOMO-LUMO Gap Calculation The following table is an illustrative example of how data from a HOMO-LUMO gap calculation for this compound would be presented. The values are not based on actual experimental or computational results.
| Parameter | Energy (eV) |
| HOMO Energy | -5.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential, attractive to electrophiles) and blue indicating regions of low electron density (positive potential, attractive to nucleophiles). Green and yellow represent intermediate potential values.
For this compound, an MEP analysis would likely show regions of negative potential around the nitrogen atoms of the amino groups and the pyridine ring, suggesting these are the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amino groups would likely exhibit positive potential, making them susceptible to nucleophilic interaction. This type of analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. While MEP analysis is a standard computational technique, specific studies on this compound are not documented.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule.
An MD simulation of this compound could reveal its preferred conformations in different environments (e.g., in a vacuum, in a solvent). It would also allow for the study of how the molecule interacts with other molecules, such as solvent molecules or potential reaction partners. This information is valuable for understanding its solubility, stability, and reactivity in a condensed phase. For instance, MD simulations have been used to investigate the pyrolysis and combustion of pyridine, but no such studies have been published for this compound.
Reaction Mechanism Prediction and Transition State Identification (e.g., NEB Method)
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational methods can be used to predict reaction pathways and identify transition states, which are the highest energy points along a reaction coordinate. The Nudged Elastic Band (NEB) method is a common technique for finding the minimum energy path between a given initial and final state of a reaction.
If one were to study a reaction involving this compound, such as an electrophilic substitution, the NEB method could be used to map out the reaction pathway. This would involve identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The calculated activation energies would provide a quantitative measure of the reaction rate. While reaction mechanisms for other pyridine derivatives have been studied computationally, no such predictions for this compound have been published.
Solvent Effects Modeling (e.g., COSMO-RS) in Reaction Design
The solvent can have a significant impact on the rate and outcome of a chemical reaction. Computational models that account for solvent effects are therefore essential for accurate reaction design. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions. It combines quantum chemical calculations with statistical thermodynamics to predict properties like solubility, partition coefficients, and vapor pressures.
In the context of a reaction involving this compound, COSMO-RS could be used to screen for the optimal solvent. By predicting the solubility of the reactants and the stability of the transition state in different solvents, one could identify the solvent that would maximize the reaction yield. As with the other computational methods discussed, there are no published studies that apply COSMO-RS to reaction design specifically for this compound.
Computational Approaches in Material Design and Property Prediction
Computational chemistry serves as a powerful tool for the theoretical evaluation of molecular structures and the prediction of their physical and chemical properties, offering insights that can guide experimental research and the design of new materials. For the compound this compound, initial computational data is limited to basic property calculations typically found in chemical databases.
Detailed research findings from comprehensive computational studies, such as those employing Density Functional Theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations to predict material behavior, are not extensively documented for this specific molecule. Such studies on related pyridine derivatives have demonstrated the utility of these methods in understanding molecular geometry, electronic properties, and interaction energies, which are crucial for designing novel materials with tailored characteristics. For instance, DFT calculations with basis sets like 6-31G(d,p) have been effectively used to optimize the molecular structures of various pyridine compounds. However, the application of these sophisticated computational techniques to specifically predict the material properties of this compound is a research gap that is yet to be filled.
The absence of dedicated computational studies on this compound means that detailed predictions of its electronic band structure, charge transport properties, and potential for self-assembly—key parameters for material design—are currently unavailable. Future computational work would be invaluable in elucidating the potential of this compound in areas such as organic electronics, coordination chemistry, and functional polymers.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.213 g/mol |
| Canonical SMILES | CC1=C(C(=C(N=C1C)N)N)C |
| InChI Key | BOVZGAUKICYHPI-UHFFFAOYSA-N |
| CAS Number | 98427-08-8 |
Applications in Advanced Materials and Catalysis
2,3-Diamino-4,5,6-trimethylpyridine as a Building Block in Materials Science
The reactivity of the two amino groups and the aromatic pyridine (B92270) core makes this compound a key monomer and precursor in the development of advanced materials with tailored properties.
Polymer Synthesis and Functional Materials
The diamino functionality of this compound allows it to act as a monomer in polycondensation reactions, leading to the formation of various polymers. For instance, it can be reacted with dianhydrides to produce polyimides, a class of high-performance polymers known for their exceptional thermal stability. researchgate.net The incorporation of the trimethylpyridine moiety into the polymer backbone can influence properties such as solubility, processability, and thermal characteristics. researchgate.net
Furthermore, the amino groups can be chemically modified to introduce other functional groups, enabling the synthesis of a wide array of functional materials. For example, reactions with acid chlorides can yield polyamide materials. researchgate.net The synthesis of co-polyimides using a diamine containing a pyridine group has been shown to affect the thermal and mechanical properties of the resulting films, with an increase in the pyridinyl group content leading to higher crystallinity and hydrophilicity. researchgate.net Two-dimensional polymers, which are single-layered covalent networks, have also been synthesized through methods like [2+2] cycloaddition at an air/water interface, resulting in ultrathin, free-standing films. mdpi.com
Development of Fluorescent Materials and Optical Properties
The pyridine ring system is a well-known fluorophore, and the introduction of amino and methyl substituents can significantly modulate its photophysical properties. Amino-substituted pyridines and their derivatives often exhibit interesting fluorescent behavior. researchgate.net For instance, aminopyridines are utilized as chromophores and are key intermediates in the synthesis of biologically active molecules. researchgate.net The fluorescence of such compounds can be influenced by factors like solvent polarity, with fluorescence being largely quenched in protic solvents. researchgate.net
The reaction of diaminomaleonitrile (B72808) with aromatic aldehydes can produce Schiff bases that are employed as fluorescent materials. researchgate.net Similarly, 2,5-diamino-3,6-dicyanopyrazine is a precursor for materials with high luminescence yields, making them suitable for electroluminescent devices. researchgate.net While direct studies on the fluorescence of this compound are not extensively reported, the principles governing the fluorescence of similar amino-substituted nitrogen heterocycles suggest its potential in this area. The electron-donating nature of the amino and methyl groups can enhance the quantum yield and tune the emission wavelength. Naphtho[2,3-d]thiazole-4,9-dione derivatives containing nitrogen heterocycles have been shown to exhibit orange-red fluorescence in highly polar solvents. nih.gov
Role in High Energy Density Materials (HEDMs)
High Energy Density Materials (HEDMs) are a critical class of advanced materials, and there is a continuous effort to develop new compounds with high performance and low sensitivity. mdpi.comnih.gov The introduction of nitrogen-rich heterocyclic rings is a common strategy in the design of HEDMs, as it often leads to a higher heat of formation, density, and better oxygen balance compared to carbocyclic analogues. chemistry-chemists.com
While specific research on this compound as a direct HEDM is limited, its structural motifs are relevant. The synthesis of energetic materials often involves the nitration of aromatic rings. For example, trinitromethyl-substituted pyridines have been synthesized through various methods. mdpi.com The presence of amino groups can also be beneficial, as seen in compounds like 2,6-diamino-3,5-dinitropyrazine-N-oxide (PZO) and 5,7-diamino-4,6-dinitrobenzofuroxan (CL-14), which are considered high-energy, insensitive materials. lsbu.ac.uk The challenge often lies in achieving a high density and thermal stability. nih.gov For instance, 2,4,6-tris(trinitromethyl)-1,3,5-triazine has a high density but is unstable. mdpi.com The synthesis of compounds like [2,2′-bi(1,3,4-oxadiazole)]-5,5′-dinitramide has shown promise, exhibiting high density and good thermal stability. nih.gov
Catalytic Applications of this compound and its Complexes
The presence of both basic nitrogen atoms in the pyridine ring and the amino groups makes this compound and its derivatives potential catalysts and ligands in catalytic systems.
Homogeneous Catalysis
In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The vicinal diamine structure of this compound makes it a potential bidentate ligand for various transition metals. These metal complexes can be active in a range of catalytic transformations. For instance, gold-catalyzed transformations of π-systems are a major area of homogeneous catalysis, where the reaction of ynamides with various nucleophiles leads to the formation of diverse heterocyclic compounds. mdpi.com
The basicity of the pyridine nitrogen can also be utilized. For example, 2,4,6-trimethylpyridine (B116444) (collidine) is used as an auxiliary base in reactions like the reductive amination of carbonyl compounds catalyzed by a tin(IV) Lewis acid. nih.govdrugfuture.comwikipedia.org While not a direct catalytic role for the pyridine itself, it highlights the utility of substituted pyridines in facilitating catalytic cycles.
Heterogeneous Catalysis
Heterogeneous catalysis offers advantages in terms of catalyst recovery and product purification. nih.gov this compound can be immobilized on solid supports to create heterogeneous catalysts. The amino groups provide a convenient handle for anchoring the molecule to materials like silica (B1680970) or polystyrene resins. nih.gov
Primary amines have been shown to act as heterogeneous catalysts in reactions such as the enantioselective mdpi.comnih.gov-Wittig rearrangement. nih.gov In this context, primary amino acid-derived catalysts supported on polystyrene have demonstrated excellent reactivity and enantioselectivity. nih.gov The efficiency and reusability of such catalysts can be significantly influenced by the method of immobilization and the treatment of the support material. nih.gov While this example does not specifically use this compound, it demonstrates the potential of supported amino-pyridines in heterogeneous catalysis.
Role as a Base Catalyst in Organic Reactions (e.g., Dehydrohalogenation)
A thorough review of scientific literature and chemical databases reveals a notable absence of specific research detailing the use of this compound as a base catalyst, particularly in dehydrohalogenation reactions. While structurally related compounds, such as 2,4,6-trimethylpyridine (collidine), are well-documented for their utility as non-nucleophilic bases in such transformations, there are no readily available studies that have investigated or reported the catalytic activity of this compound in this capacity. wikipedia.orgsigmaaldrich.com The unique electronic and steric properties conferred by the two amino groups and the three methyl groups on the pyridine ring could theoretically influence its basicity and catalytic potential, but empirical data to support this is not present in the reviewed literature.
Ligand in Metal-Catalyzed Transformations
In the domain of coordination chemistry, pyridine derivatives are frequently employed as ligands for various metal catalysts. The nitrogen atom of the pyridine ring and any additional donor atoms can coordinate with a metal center, influencing its catalytic activity and selectivity. However, specific research on the application of this compound as a ligand in metal-catalyzed transformations is not found in the existing scientific literature. While the two amino groups and the pyridine nitrogen present potential coordination sites, making it a potential tridentate ligand, there are no published studies that describe the synthesis, characterization, or catalytic application of its metal complexes.
Application in Organic Synthesis as a Reagent or Solvent
The utility of a chemical compound in organic synthesis can extend to its use as a direct reagent or as a solvent system. For this compound, there is a lack of documented evidence for its application in either of these roles. While related diaminopyridines are used as building blocks in the synthesis of more complex molecules, and some pyridines can serve as specialized solvents, no such applications have been reported for this compound specifically. orgsyn.orgnih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The future synthesis of 2,3-Diamino-4,5,6-trimethylpyridine will likely be driven by the principles of green and sustainable chemistry, aiming to improve efficiency, reduce waste, and utilize environmentally benign reagents. nih.govijarsct.co.in
Current Approaches as a Foundation: Traditional methods for synthesizing diaminopyridines often involve the reduction of a corresponding nitropyridine precursor. orgsyn.orggoogle.com For instance, the synthesis of 2,3-diaminopyridine (B105623) can be achieved through the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol (B145695) or through catalytic hydrogenation. orgsyn.org A plausible route for the target compound could therefore involve the synthesis of a 4,5,6-trimethyl-2-amino-3-nitropyridine intermediate, followed by a reduction step.
Future Sustainable Methodologies: Future research should focus on developing more sustainable synthetic pathways. Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing a one-pot reaction where acyclic precursors combine to form the fully substituted pyridine (B92270) ring would be highly efficient. rsc.org MCRs offer significant advantages by reducing the number of synthetic steps, minimizing solvent use, and improving atom economy. nih.gov
Catalyst Development: The exploration of novel catalysts is crucial. This could involve using earth-abundant, non-toxic metal catalysts like iron for cyclization reactions or developing biocatalysts engineered to produce the pyridine scaffold from renewable feedstocks. ijarsct.co.inrsc.org
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and energy consumption in the preparation of pyridine derivatives. ijarsct.co.innih.gov Applying these techniques could lead to more efficient and environmentally friendly production.
Greener Solvents and Solvent-Free Reactions: Moving away from hazardous organic solvents towards greener alternatives like deep eutectic solvents (DES) or developing solvent-free reaction conditions is a key goal of sustainable chemistry. ijarsct.co.intandfonline.com
A comparative table of potential synthetic approaches is presented below.
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Classical Nitro-Reduction | Multi-step process involving nitration followed by reduction. | Well-established chemistry, reliable outcomes. orgsyn.org | Improving reduction step with greener reagents (e.g., catalytic transfer hydrogenation). |
| Multicomponent Reactions (MCRs) | One-pot convergence of three or more starting materials. | High efficiency, reduced waste, operational simplicity. rsc.org | Discovery of suitable acyclic precursors and catalysts. |
| Metal-Free Annulation | Ring formation through cyclization reactions without transition metals. mdpi.com | Avoids toxic and expensive metal catalysts. | Development of novel annulation strategies for polysubstituted pyridines. |
| Biocatalysis | Use of engineered enzymes to catalyze pyridine formation. ijarsct.co.in | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and protein engineering. |
Development of Advanced Derivatives for Specific Chemical Functions
The true potential of this compound lies in its use as a scaffold for creating a diverse library of advanced derivatives. The two adjacent amino groups are potent nucleophiles, providing ideal handles for chemical modification.
Medicinal Chemistry: Diaminopyrimidine and diaminopyridine motifs are present in numerous biologically active compounds, including dihydrofolate reductase inhibitors used as antibiotics and anticancer agents. wikipedia.orggoogle.com Future research could involve:
Synthesis of Bioactive Analogues: Creating derivatives such as ureas, amides, and sulfonamides to screen for various biological activities, including as enzyme inhibitors or receptor modulators. scispace.com
Multitarget Ligands: Designing derivatives that can interact with multiple biological targets, a strategy of growing interest for treating complex diseases like neurodegenerative disorders. nih.gov
Ligand Development: The vicinal diamino groups are perfectly positioned to act as a bidentate chelating ligand for a wide range of metal ions. Derivatization can be used to fine-tune the properties of these ligands for specific applications.
Integration of Computational and Experimental Methodologies for Rational Design
A modern research program on this compound and its derivatives would heavily benefit from the integration of computational chemistry with experimental synthesis and testing. This synergy allows for a rational design approach, saving time and resources.
Density Functional Theory (DFT): DFT calculations can provide profound insights into the molecule's intrinsic properties before a single experiment is run. scirp.org Future computational studies could focus on:
Structural and Electronic Properties: Calculating the optimized molecular geometry, orbital energies (HOMO-LUMO), and electrostatic potential maps to predict sites of reactivity. researchgate.netnih.gov
Reactivity Descriptors: Using DFT to calculate chemical hardness, nucleophilicity, and other descriptors to predict how the molecule and its derivatives will behave in chemical reactions. researchgate.net
Spectroscopic Prediction: Simulating IR, Raman, and NMR spectra to aid in the characterization of newly synthesized compounds. nih.gov
Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict the binding affinity and orientation of proposed derivatives within the active site of a target protein. scispace.com This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, accelerating the drug discovery process.
This integrated approach creates a powerful feedback loop: computational predictions guide experimental work, and the results of those experiments are used to refine and validate the computational models.
Expansion into New Areas of Materials Science and Catalysis
The unique structure of this compound makes it an attractive building block for advanced materials and novel catalysts.
Materials Science: The presence of two reactive amino groups makes this compound a promising monomer for polymerization.
High-Performance Polymers: It could be used to synthesize polymers such as polyamides, polyimides, or polyureas. The rigid, aromatic pyridine core would be expected to impart significant thermal stability and mechanical strength to the resulting polymer backbone.
Functional Materials: The diamine can be used to create molecularly imprinted polymers (MIPs) for use in chemical sensors, where the polymer is designed to selectively bind to a specific target molecule. nih.gov
Catalysis: As a bidentate ligand, this compound can be used to form coordination complexes with transition metals such as iron, palladium, nickel, and copper. nsf.govnih.govresearchgate.net These complexes are candidates for homogeneous catalysts. The three methyl groups on the pyridine ring are not merely passive substituents; they exert significant steric and electronic effects that can be harnessed to control catalytic activity and selectivity. acs.orgnih.govnih.gov
Electronic Tuning: The methyl groups are electron-donating, which increases the electron density on the pyridine nitrogen and the amino groups. This enhances the ligand's ability to donate electron density to the metal center, which can influence the catalytic cycle. nsf.gov
Steric Tuning: The bulk of the methyl groups can create a specific steric environment around the metal center, influencing substrate approach and potentially leading to higher selectivity in catalytic transformations like cross-coupling reactions or polymerization. acs.orgmdpi.com
| Research Area | Proposed Application | Key Structural Feature | Potential Outcome |
|---|---|---|---|
| Medicinal Chemistry | Scaffold for enzyme inhibitors | Diamino groups for derivatization | New therapeutic agents. wikipedia.org |
| Materials Science | Monomer for high-performance polymers | Two reactive amino groups | Thermally stable and mechanically robust materials. |
| Catalysis | Bidentate ligand for metal complexes | Vicinal diamines and trimethyl-substituted ring | Highly active and selective homogeneous catalysts. nsf.govnih.gov |
| Sensors | Building block for imprinted polymers | Specific 3D shape and hydrogen bonding sites | Selective electrochemical or optical sensors. nih.gov |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
